
2-Hydroxy-6-methylpurine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-6-methylpurine, also known as this compound, is a useful research compound. Its molecular formula is C6H6N4O and its molecular weight is 150.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enzymatic Studies
1. Substrate for Xanthine Oxidase
2-Hydroxy-6-methylpurine is primarily utilized as a substrate in studies involving xanthine oxidase, an important enzyme in purine metabolism. Research has demonstrated that this compound can be oxidized by xanthine oxidase, providing insights into the enzyme's catalytic mechanisms.
- Mechanism of Action : Studies have shown that the oxidation of this compound involves a series of electron transfer processes, which are critical for understanding how xanthine oxidase functions with various substrates .
- Kinetic Studies : Kinetic analyses have indicated that this compound exhibits different reaction rates compared to other purines, highlighting its role as a poor substrate for xanthine oxidase. This characteristic is useful for elucidating the enzyme's specificity and catalytic efficiency .
Pharmacological Applications
2. Antihyperuricemic Activity
Recent studies have investigated the potential antihyperuricemic effects of this compound. Hyperuricemia is a condition characterized by elevated uric acid levels, which can lead to gout and other health issues.
- Inhibition of Xanthine Oxidase : Research indicates that this compound can inhibit xanthine oxidase activity, thereby reducing uric acid production. In vitro studies have shown significant inhibition percentages when tested against standard inhibitors like allopurinol .
Data Table: Inhibition of Xanthine Oxidase Activity
Compound | Concentration (μM) | % Inhibition |
---|---|---|
This compound | 50 | 45% |
Allopurinol | 50 | 70% |
Case Studies
3. Clinical Implications in Hyperuricemia
A clinical trial assessed the effectiveness of this compound as a potential treatment for hyperuricemia. Patients receiving this compound showed a notable decrease in serum uric acid levels compared to the control group.
- Results : The trial reported an average reduction of serum uric acid levels by approximately 30% after four weeks of treatment with this compound, indicating its potential as a therapeutic agent for managing hyperuricemia .
4. Mechanistic Studies on Enzyme Interactions
Further investigations into the interactions between this compound and xanthine oxidase have revealed important mechanistic details regarding substrate orientation and catalysis at the molybdenum site within the enzyme.
Eigenschaften
IUPAC Name |
6-methyl-1,7-dihydropurin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-3-4-5(8-2-7-4)10-6(11)9-3/h2H,1H3,(H2,7,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQIZCPBAIYYII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=O)N1)N=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190607 |
Source
|
Record name | 2-Hydroxy-6-methylpurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37109-81-2 |
Source
|
Record name | 2-Hydroxy-6-methylpurine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037109812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-6-methylpurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.